mastoparan-M

Description

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

INLKAIAALAKKLL |

Origin of Product |

United States |

Foundational & Exploratory

Mastoparan-M: A Technical Guide to its Origins, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

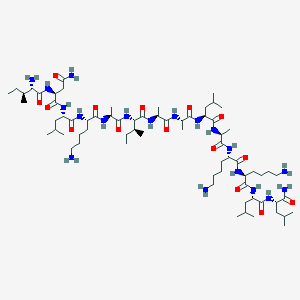

Mastoparan-M, a cationic tetradecapeptide amide, is a prominent toxin found in the venom of the Asian giant hornet, Vespa mandarinia, as well as other hornet species including Vespa magnifica and Vespa tropica.[1] Its potent biological activities, including broad-spectrum antimicrobial, anticancer, and mast cell degranulating properties, have positioned it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its origin, source, quantitative biological data, experimental protocols for its characterization, and the signaling pathways it modulates.

Origin and Source

This compound is a naturally occurring peptide toxin. Its primary source is the venom of the world's largest hornet, the Asian giant hornet (Vespa mandarinia).[2] The peptide has also been isolated from the venom of other wasp species, indicating a degree of conservation across the Vespa genus.[1]

Amino Acid Sequence: The primary structure of this compound is a 14-amino acid chain with the sequence: Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂ .[1] The C-terminal amidation is a common feature of mastoparan (B549812) peptides and is crucial for its biological activity.

Biosynthesis: Like many venom peptides, this compound is synthesized as a larger precursor protein. This pre-pro-peptide typically consists of around 60 amino acids and undergoes post-translational modifications, including enzymatic cleavage and C-terminal amidation, to yield the mature, active peptide.[1]

Quantitative Biological Data

The diverse biological activities of this compound have been quantified in numerous studies. The following tables summarize key data on its antimicrobial, cytotoxic, and hemolytic effects.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 32-64 | [3] |

| Staphylococcus xylosus | - | 2 | [3] |

| Streptococcus agalactiae | - | 16 | [3] |

| Citrobacter koseri | - | 4 | [3] |

| Escherichia coli | ATCC 25922 | 8 | [3] |

| Klebsiella pneumoniae | - | 48 | [3] |

| Pseudomonas aeruginosa | - | 128 | [3] |

| Salmonella choleraesuis | - | 32 | [3] |

| Salmonella typhimurium | - | 32 | [3] |

| Vibrio parahaemolyticus | - | 64 | [3] |

Table 2: Cytotoxic Activity of Mastoparan Peptides

| Cell Line | Cancer Type | Peptide | IC₅₀ (µM) | Reference |

| Jurkat | T-cell leukemia | Mastoparan | ~8-9.2 | [4] |

| U937 | Myeloma | Mastoparan | ~11 | [4] |

| MCF-7 | Breast adenocarcinoma | Mastoparan | ~20-24 | [4] |

| A549 | Lung carcinoma | Mastoparan | 34.3 (µg/mL) | [5] |

Table 3: Hemolytic Activity of this compound

| Erythrocyte Source | HC₅₀ (µM) | Reference |

| Sheep | >118.3 | [6] |

| Chicken | >118.3 | [6] |

| Human | >118.3 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH), HBTU, and DIPEA in DMF. b. Add the activation mixture to the resin and shake for 2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. d. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Leu, Lys(Boc), Lys(Boc), Ala, Leu, Ala, Ala, Ile, Ala, Lys(Boc), Leu, Asn(Trt), Ile).

-

Final Deprotection: After coupling the last amino acid (Ile), perform a final Fmoc deprotection.

-

Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5). b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Dissolve the crude peptide in a water/acetonitrile mixture. d. Purify the peptide by reverse-phase HPLC on a C18 column.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

This compound stock solution

-

Sterile saline

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Peptide Dilutions: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

96-well cell culture plates

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Peptide Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include untreated control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Hemolysis Assay

This protocol measures the hemolytic activity of this compound on red blood cells.

Materials:

-

Fresh human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Triton X-100 (1% v/v in PBS)

-

Microcentrifuge tubes

-

Centrifuge

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare RBC Suspension: a. Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes). b. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Peptide Incubation: a. In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of various concentrations of this compound in PBS. b. For controls, use PBS (0% hemolysis) and 1% Triton X-100 (100% hemolysis).

-

Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Measure Hemoglobin Release: a. Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate. b. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. Determine the HC₅₀ value (the concentration of this compound that causes 50% hemolysis).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through interactions with cellular membranes and the modulation of key signaling pathways.

Interaction with G-Proteins and Phospholipase C Activation

Mastoparan peptides are known to directly interact with and activate heterotrimeric G-proteins, particularly those of the Gi/Go family.[7] This interaction mimics the function of an activated G-protein coupled receptor (GPCR). The activation of Gi/Go proteins by this compound leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca²⁺ levels. This elevation in intracellular calcium is a critical signal for various cellular processes, including mast cell degranulation.

MAPK and NF-κB Signaling Pathways

This compound has been shown to influence inflammatory responses through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In certain cellular contexts, such as in macrophages, this compound can inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the nuclear translocation of the p65 subunit of NF-κB. By suppressing these pro-inflammatory pathways, this compound can attenuate the production of inflammatory cytokines like TNF-α and IL-1β.

Experimental Workflow for Biological Characterization

The comprehensive biological characterization of this compound involves a series of interconnected experimental procedures. This workflow diagram illustrates the logical progression from peptide acquisition to the assessment of its various biological activities.

Conclusion

This compound, a venom-derived peptide from the Asian giant hornet, represents a compelling lead molecule for the development of novel therapeutics. Its potent antimicrobial and anticancer activities, coupled with a growing understanding of its mechanisms of action, underscore its potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of its origin, biological data, experimental methodologies, and the intricate signaling pathways it modulates. Further research into optimizing its therapeutic index and exploring its full range of biological effects is warranted.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. protocols.io [protocols.io]

- 4. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]

- 5. Mastoparan activation of G proteins and NDPK. [bio.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mastoparan-M: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide toxin isolated from the venom of the Asian giant hornet (Vespa mandarinia), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its amino acid sequence, three-dimensional structure, and its mechanisms of action. Detailed experimental protocols for the study of this peptide are provided, alongside quantitative data on its antimicrobial and hemolytic activities. Furthermore, the signaling pathways modulated by this compound are elucidated through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Amino Acid Sequence and Physicochemical Properties

This compound is a 14-amino acid peptide with the following sequence:

Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂

This sequence can be represented in single-letter code as: INLKAIAALAKKLL-NH₂ . The C-terminus is amidated, a common feature among venom peptides that contributes to their stability and biological activity.[1] The presence of multiple lysine (B10760008) (Lys) residues imparts a net positive charge to the peptide, which is crucial for its interaction with negatively charged cell membranes.

| Property | Value | Reference |

| Molecular Formula | C₇₀H₁₃₂N₂₀O₁₅ | [Calculated] |

| Molecular Weight | 1478.9 g/mol | [2] |

| Net Charge (at pH 7) | +4 | [2] |

| Grand average of hydropathicity (GRAVY) | 0.576 | [2] |

| Isoelectric Point (pI) | 10.5 | [Calculated] |

Three-Dimensional Structure

The structure of this compound is highly dependent on its environment. In aqueous solutions, the peptide exists predominantly in a disordered, random coil conformation.[3] However, upon interaction with biological membranes or in membrane-mimicking environments such as methanol (B129727) or trifluoroethanol solutions, it undergoes a significant conformational change to form an amphipathic α-helix.[3][4]

This α-helical structure is crucial for its biological activity. The amphipathic nature of the helix, with hydrophobic residues on one face and hydrophilic (cationic) residues on the other, facilitates its insertion into and perturbation of cell membranes. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably antimicrobial and cell-lytic effects.

Antimicrobial Activity

This compound displays broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism is believed to involve the disruption of the bacterial cell membrane. The minimum inhibitory concentration (MIC) is a standard measure of its antimicrobial potency.

| Target Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32-64 | [6] |

| Staphylococcus xylosus | 2 | [6] |

| Staphylococcus alactolyticus | 16 | [6] |

| Citrobacter koseri | 4 | [6] |

| Escherichia coli | 8 | [6] |

| Klebsiella pneumoniae | 48 | [6] |

| Pseudomonas aeruginosa | 128 | [6] |

| Salmonella choleraesuis | 32 | [6] |

| Salmonella typhimurium | 32 | [6] |

| Vibrio parahaemolyticus | 64 | [6] |

Hemolytic Activity

A significant consideration for the therapeutic application of antimicrobial peptides is their toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a common measure of this cytotoxicity. The effective concentration required to cause 50% hemolysis (EC₅₀) is a key parameter. This compound has been reported to have moderate hemolytic activity.[5] One study reported 18% hemolysis against human red blood cells at a concentration of 320 µg/mL.[7]

| Cell Type | EC₅₀ (µM) | Hemolysis at 320 µg/mL | Reference |

| Human Red Blood Cells | Not Determined | 18% | [7] |

| Rat Red Blood Cells | Not Determined | 28% | [7] |

Mechanism of Action: Signaling Pathways

One of the most well-characterized activities of mastoparans is the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1] This process is initiated by the direct interaction of this compound with G proteins in the mast cell membrane, mimicking the action of an activated G protein-coupled receptor (GPCR).[8]

The activation of heterotrimeric G proteins, specifically those of the Gᵢ/G₀ family, leads to the stimulation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺ is a key signal for the exocytosis of histamine-containing granules.[8]

Caption: this compound induced G-protein signaling pathway for histamine release.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[10]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Ile, Asn(Trt), Leu, Lys(Boc), Ala)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Caption: Workflow for the solid-phase synthesis of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line) as an indicator of degranulation.[9]

Materials:

-

RBL-2H3 cells

-

Cell culture medium (e.g., MEM with 20% FBS)

-

96-well plates

-

Tyrode's buffer

-

This compound solutions of varying concentrations

-

Positive control: 1% Triton X-100

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer

-

Stop solution: Glycine buffer

-

Microplate reader

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in appropriate medium.

-

Seeding: Seed cells in a 96-well plate and incubate overnight.

-

Washing: Wash the cells twice with Tyrode's buffer.

-

Stimulation: Add different concentrations of this compound to the wells. Include negative (buffer only) and positive (Triton X-100) controls.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Assay: Add the supernatant to a new plate containing the substrate solution. Incubate, then add the stop solution.

-

Measurement: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the positive control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.[11]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture: Grow the bacterial strain in MHB to the mid-logarithmic phase.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Circular Dichroism (CD) Spectroscopy

This protocol is used to analyze the secondary structure of this compound in different solvent environments.[12]

Materials:

-

Purified this compound

-

Solvents: Water, Trifluoroethanol (TFE)-water mixtures

-

CD spectrometer

-

Quartz cuvette (e.g., 1 mm path length)

-

Nitrogen gas supply

Procedure:

-

Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents.

-

Blank Measurement: Record the CD spectrum of the solvent alone.

-

Sample Measurement: Record the CD spectrum of the this compound solution from approximately 190 to 250 nm.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil). An α-helix is characterized by negative bands near 208 and 222 nm and a positive band near 192 nm.

Conclusion

This compound is a fascinating and potent bioactive peptide with a well-defined sequence and a structure that is adaptable to its environment. Its ability to disrupt cell membranes and activate intracellular signaling pathways makes it a valuable tool for studying these processes and a potential lead compound for the development of new antimicrobial agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Further research into modifying its structure to enhance its selectivity for microbial cells while minimizing host cell toxicity will be crucial for its translation into clinical applications.

References

- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the wasp venom peptide, mastoparan, on GTP hydrolysis in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational change of mastoparan from wasp venom on binding with phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of synthetic all-D mastoparan M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 6. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mastoparan - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Biological Activity of Mastoparan-M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide from the venom of the hornet Vespa mandarinia, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted actions of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. We delve into its primary mechanism of action involving G-protein activation and subsequent signaling cascades. This document summarizes key quantitative data, details common experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound (amino acid sequence: INLKAIAALAKKLL-NH2) is a member of the mastoparan (B549812) family of peptides, characterized by their cationic and amphipathic α-helical structure.[1] These structural features are crucial for their interaction with cell membranes and subsequent biological effects.[2] Originally identified for its potent mast cell degranulating activity, research has revealed a broader spectrum of activities for this compound, positioning it as a promising candidate for therapeutic development.[1][3] This guide aims to consolidate the current knowledge on this compound's biological activities, providing a technical resource for the scientific community.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily mediated by its ability to interact with and disrupt cell membranes and to directly activate heterotrimeric G proteins.[1][4]

G-Protein Activation and Downstream Signaling

A hallmark of mastoparans is their ability to mimic activated G-protein coupled receptors (GPCRs), thereby directly activating G proteins, particularly of the Gi/o family.[4][5] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the initiation of downstream signaling cascades.[4]

Key signaling events triggered by this compound-induced G-protein activation include:

-

Phospholipase C (PLC) Activation: The activated Gαq or Gβγ subunits can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][6] This calcium influx is a critical secondary messenger in many cellular processes initiated by this compound.

-

Modulation of Adenylyl Cyclase: Mastoparan can inhibit adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP).[5]

This compound induced G-protein signaling pathway.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][3][7] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. The cationic nature of the peptide facilitates its interaction with the negatively charged components of bacterial membranes, while its amphipathic α-helical structure allows it to insert into and permeabilize the lipid bilayer, leading to cell lysis.[2]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to suppress the activation of the NLRP3 inflammasome and the release of IL-1β in macrophages stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals.[8] This effect is mediated through the inhibition of the MAPK/NF-κB signaling pathways and the reduction of oxidative stress.[8]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanism involves the lytic destruction of cancer cell membranes.[9] The C-terminal amidation of this compound is crucial for its enhanced anticancer potency.[9] Furthermore, it has been shown to act synergistically with chemotherapeutic agents like gemcitabine (B846).[9]

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the biological activities of this compound.

| Activity | Cell Line/Organism | Parameter | Value | Reference |

| Anticancer | Leukemia (Jurkat) | IC50 | ~8-9.2 µM | [9] |

| Myeloma | IC50 | ~11 µM | [9] | |

| Breast Cancer | IC50 | ~20-24 µM | [9] | |

| Lung Cancer (A549) | IC50 | 34.3 ± 1.6 µg/mL | [10] | |

| Antimicrobial | Gram-positive bacteria | MIC | 2.5-10 µg/mL | [3] |

| Gram-negative bacteria | MIC | 5-40 µg/mL | [3] | |

| Candida strains | MIC | 10-40 µg/mL | [3] | |

| Hemolytic Activity | Human Red Blood Cells | EC50 | >200 µM | [11] |

| Mast Cell Degranulation | RBL-2H3 cells | EC50 | >300 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. Below are outlines of key experimental protocols.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of the released lysosomal enzyme β-hexosaminidase.

Methodology:

-

Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at a density of 5 x 10^4 cells/well. Incubate overnight.[12]

-

Washing: Gently wash the cells twice with a physiological buffer such as Tyrode's buffer.[12]

-

Stimulation: Prepare serial dilutions of this compound in Tyrode's buffer and add them to the wells. Include a negative control (buffer only) and a positive control for 100% lysis (e.g., 1% Triton X-100).[12]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[12]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant.[12]

-

Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. Incubate at 37°C for 60 minutes.[12]

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).[12]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[12]

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control.[12]

Experimental workflow for mast cell degranulation assay.

Hemolysis Assay

This assay determines the membrane-disrupting activity of this compound on red blood cells (RBCs) by measuring the release of hemoglobin.

Methodology:

-

RBC Preparation: Obtain fresh red blood cells (e.g., human or rat) treated with an anticoagulant.[12]

-

Washing: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.[12]

-

Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.[12]

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound.[12]

-

Incubation: Add the RBC suspension to each well. Include a negative control (PBS for 0% hemolysis) and a positive control (1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.[12]

-

Centrifugation: Centrifuge the plate (e.g., 2000 x g for 10 minutes) to pellet intact RBCs.[12]

-

Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.[12]

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Culture: Culture the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of 10^5 colony-forming units (CFU)/mL.[13]

-

Peptide Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate.[13]

-

Inoculation: Inoculate each well with the microorganism culture.[13]

-

Incubation: Incubate the plate at 37°C for 16-24 hours in a humidified atmosphere.[13]

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Conclusion

This compound is a multifunctional peptide with a well-defined mechanism of action centered on G-protein activation and membrane disruption. Its potent antimicrobial, anti-inflammatory, and anticancer activities make it a compelling lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its analogs. Further research focusing on optimizing its activity and minimizing its toxicity will be crucial for its translation into clinical applications.

References

- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 4. Mastoparan - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of mastoparan-stimulated surfactant secretion from isolated pulmonary alveolar type 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mastoparan-M G Protein Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of mastoparan-M, a tetradecapeptide toxin from wasp venom, with a focus on its interaction with and activation of heterotrimeric G proteins. This document details the molecular pathways, presents quantitative data from key studies, and outlines essential experimental protocols for investigating this interaction.

Introduction to this compound

This compound is a component of the venom of the hornet Vespa mandarinia. It belongs to a family of cationic, amphipathic peptides that can directly activate heterotrimeric G proteins, thereby mimicking the function of G protein-coupled receptors (GPCRs).[1] Its ability to bypass the receptor and directly stimulate G protein signaling has made it a valuable tool in cell signaling research. The primary sequence of this compound is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2.[1] In a phospholipid environment, mastoparan (B549812) forms an α-helical structure, which is crucial for its biological activity.[1][2]

Mechanism of G Protein Activation

This compound acts as a direct agonist of G proteins, primarily targeting the Gαi/o family.[3][4] Its mechanism of action circumvents the need for a ligand-activated GPCR.

Direct Interaction and Conformational Change: this compound is thought to insert into the plasma membrane and interact directly with the Gα subunit of the heterotrimeric G protein complex.[5][6] Studies suggest that the C-terminus of the Gαi subunit is a key interaction site for mastoparan.[7] This interaction induces a conformational change in the Gα subunit, mimicking the effect of an activated GPCR.[1][5]

Nucleotide Exchange: The primary effect of this compound on the G protein is the acceleration of guanine (B1146940) nucleotide exchange. It promotes the dissociation of GDP from the Gα subunit, which is the rate-limiting step in G protein activation.[1][5] This empty nucleotide-binding pocket is then available for GTP or its non-hydrolyzable analogue, GTPγS, to bind. The binding of GTP triggers the dissociation of the Gα subunit from the Gβγ dimer, leading to the activation of downstream signaling pathways.[8]

GTPase Activity: Mastoparan also stimulates the intrinsic GTPase activity of the Gα subunit, leading to the hydrolysis of GTP to GDP and subsequent inactivation of the G protein.[9][10] This dual effect of promoting both activation and inactivation leads to an overall increase in the GTP turnover rate of the G protein.[1]

Pertussis Toxin Sensitivity: The activation of Gi/o proteins by mastoparan is sensitive to pertussis toxin (PTX).[5][9] PTX catalyzes the ADP-ribosylation of a cysteine residue near the C-terminus of Gαi/o subunits, which uncouples them from GPCRs and also inhibits their activation by mastoparan.[5][7]

Below is a diagram illustrating the direct activation of G proteins by this compound.

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound initiates several downstream signaling cascades.

Inhibition of Adenylyl Cyclase: The primary role of activated Gαi is to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

Activation of Phospholipase C: The Gβγ subunits released upon G protein activation can stimulate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[1][11] This increase in intracellular Ca2+ can trigger a variety of cellular responses, including exocytosis in mast cells and platelets.[1]

Other Effector Systems: Mastoparan has also been shown to activate phospholipase A2 and phospholipase D in some cell types, although the involvement of G proteins in these pathways is not always clear.[3][4]

The following diagram illustrates the downstream signaling pathways activated by this compound.

Quantitative Analysis of this compound Activity

The following tables summarize quantitative data on the effects of mastoparan on G protein activity from various studies.

| Parameter | G Protein | Mastoparan Concentration | Effect | Reference |

| GTPγS Binding | Go | 3 µM | 2-fold increase in binding rate | [5] |

| Go | 100 µM | ~7-fold increase in binding rate | [3][4] | |

| GTPase Activity | Go and Gi | 100 µM | 16-fold increase in activity | [3][4] |

| Gi (purified) | IC50 of 15 µM | Antagonized antibody binding | [7] | |

| Gi (neutrophil membranes) | IC50 of 1 µM | Antagonized antibody binding | [7] | |

| High-affinity GTPase (HL-60 membranes) | EC50 of 1-2 µM | Activation | [9] | |

| Downstream Effectors | [Ca2+]i Elevation (PMNs) | up to 35 µM | Dose-dependent increase | [12] |

| Inositol Phosphate Formation (MDCK cells) | 25 µg/mL | 56% increase | [13] | |

| Inositol Phosphate Formation (MDCK cells) | 75 µg/mL | 172% increase | [13] | |

| Inositol Phosphate Formation (MDCK cells) | 100 µg/mL | 231% increase | [13] | |

| Cytotoxicity (A549 cells) | This compound | IC50 of 34.3 ± 1.6 µg/mL | [14] |

Key Experimental Protocols

GTPγS Binding Assay

This assay measures the mastoparan-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

-

Preparation of Membranes: Isolate cell membranes containing the G proteins of interest.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, EDTA, DTT, and GDP.

-

Incubation: Add the membrane preparation to the reaction mixture with or without varying concentrations of this compound.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Termination: After a defined incubation period at 30-37°C, stop the reaction by adding ice-cold termination buffer and rapidly filtering the mixture through nitrocellulose filters.

-

Washing: Wash the filters to remove unbound [³⁵S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

The following diagram outlines a typical workflow for a GTPγS binding assay.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by G proteins in the presence of this compound.

Methodology:

-

Reaction Setup: Prepare a reaction mixture similar to the GTPγS binding assay but with [γ-³²P]GTP instead of [³⁵S]GTPγS.

-

Incubation: Add purified G proteins or cell membranes to the reaction mixture with or without this compound.

-

Initiation and Incubation: Start the reaction by adding [γ-³²P]GTP and incubate at 30-37°C.

-

Termination: Stop the reaction by adding a slurry of activated charcoal in perchloric acid to adsorb the unhydrolyzed [γ-³²P]GTP.

-

Separation: Centrifuge the samples to pellet the charcoal.

-

Quantification: Measure the amount of ³²Pi released into the supernatant using liquid scintillation counting.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This method utilizes fluorescent Ca²⁺ indicators to measure changes in intracellular calcium concentration upon stimulation with this compound.

Methodology:

-

Cell Loading: Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a physiological buffer containing the dye.

-

Washing: Wash the cells to remove extracellular dye.

-

Measurement: Place the cells in a fluorometer or on a fluorescence microscope.

-

Stimulation: Add this compound to the cells and record the changes in fluorescence intensity over time.

-

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence signals for calibration of the [Ca²⁺]i.

Alternative and Off-Target Effects

While this compound is a potent G protein activator, it is important to consider its other potential effects. At higher concentrations, mastoparan can directly perturb cell membranes, leading to cell lysis.[15][16] There is also evidence suggesting that some of mastoparan's effects may be mediated through the activation of nucleoside diphosphate (B83284) kinase (NDPK), which can locally increase GTP levels.[3][4][9] Therefore, careful dose-response studies are crucial to distinguish between G protein-mediated and other effects.

Conclusion

This compound is a powerful tool for studying G protein signaling. Its ability to directly activate G proteins in a receptor-independent manner provides a unique avenue for dissecting the intricacies of these crucial signaling pathways. This guide has provided a detailed overview of its mechanism of action, downstream effects, and the experimental protocols required for its study. A thorough understanding of its properties and potential off-target effects is essential for its effective use in research and drug development.

References

- 1. Mastoparan - Wikipedia [en.wikipedia.org]

- 2. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 4. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mastoparan interacts with the carboxyl terminus of the alpha subunit of Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct interactions of mastoparan and compound 48/80 with GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the wasp venom peptide, mastoparan, on GTP hydrolysis in rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mastoparan, a peptide toxin from wasp venom, stimulates glycogenolysis mediated by an increase of the cytosolic free Ca2+ concentration but not by an increase of cAMP in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Selective effects of mastoparan analogs: separation of G-protein-directed and membrane-perturbing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastoparan-M: A Technical Guide to the Wasp Venom Peptide

Abstract

Mastoparan-M (Mast-M) is a cationic, amphipathic tetradecapeptide originally isolated from the venom of the Asian giant hornet, Vespa mandarinia. As a member of the mastoparan (B549812) family of peptides, it is renowned for its potent biological activities, primarily its ability to induce mast cell degranulation and histamine (B1213489) release. This is achieved by directly activating heterotrimeric G proteins, thereby mimicking the function of G protein-coupled receptors. This guide provides a comprehensive technical overview of the discovery, history, physicochemical properties, mechanism of action, and key experimental protocols associated with this compound. Quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and History

Mastoparan peptides were first identified in 1979 by Hirai et al. from the venom of the wasp Vespula lewisii as a potent agent for causing histamine release from mast cells.[1][2] This discovery opened a new area of research into small, bioactive peptides from venom sources. Subsequently, a variety of related peptides were isolated from different species of social and solitary wasps.[1]

This compound was specifically isolated from the venom of the Asian giant hornet, Vespa mandarinia.[3][4] Its sequence and activities align it with the broader mastoparan family, which is characterized by a length of 14 amino acids, a C-terminal amidation, and a high content of hydrophobic and basic amino acid residues.[1] These features allow the peptides to adopt an α-helical conformation in membrane environments, which is crucial for their biological function.[1][5][6] this compound is identical to Mastoparan-VT1, a peptide later isolated from Vespa tropica.[3][7]

Physicochemical Properties of this compound

This compound is a 14-amino-acid peptide with a C-terminally amidated leucine (B10760876) residue.[3] This amidation is critical for its lytic activity and overall potency.[8] Like other mastoparans, it is highly cationic and amphipathic, properties that facilitate its interaction with and disruption of cellular membranes. In aqueous solutions, mastoparans typically exist in a random coil structure, but they transition to an α-helical conformation upon interacting with the amphiphilic environment of a cell membrane.[5][6]

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂ | [3] |

| Molecular Formula | C₇₀H₁₃₁N₁₉O₁₅ | [9] |

| Molecular Weight | 1478.91 Da | [10] |

| Net Charge (pH 7) | +4 | [10] |

| C-Terminus | Amidated | [1][3] |

| Structure | Adopts α-helical conformation in membranes | [4][6] |

Mechanism of Action: G Protein Activation

The primary mechanism of action for mastoparans, including this compound, is the direct activation of heterotrimeric GTP-binding proteins (G proteins).[11][12] This interaction bypasses the need for a ligand-activated G protein-coupled receptor (GPCR), as the peptide structurally mimics the intracellular loops of an activated receptor.[5][11]

This compound's activation of G proteins, particularly those of the Gαi/o and Gαq families, initiates a downstream signaling cascade.[10][13]

-

G Protein Binding: Mastoparan binds directly to the inactive Gα subunit.

-

GDP/GTP Exchange: This binding promotes the dissociation of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit, allowing guanosine triphosphate (GTP) to bind in its place.[5][11] This is the key activation step.

-

Subunit Dissociation: The Gα-GTP complex dissociates from the Gβγ dimer.

-

Effector Activation: Both the Gα-GTP complex and the free Gβγ dimer can then activate downstream effector enzymes. A primary target is Phospholipase C (PLC).[3][14]

-

Second Messenger Production: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][14]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5][13]

-

Cellular Response: The surge in cytosolic Ca²⁺ is a critical signal that leads to the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation and the release of histamine and other inflammatory mediators.[3][5]

This signaling pathway is central to the pro-inflammatory effects observed from wasp stings.

Key Experimental Protocols

The study of this compound involves several standard biochemical and cell-based assays to determine its structure, purity, and biological activity.

Peptide Synthesis and Purification

Mastoparan peptides for research are typically produced via solid-phase peptide synthesis (SPPS) and purified to homogeneity.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: An appropriate resin (e.g., Rink Amide resin for C-terminal amidation) is used as the solid support.

-

Amino Acid Coupling: The peptide chain is assembled stepwise from the C-terminus to the N-terminus. In each cycle, the N-terminal protecting group (commonly Fmoc) is removed, and the next Fmoc-protected amino acid is coupled using activating agents (e.g., HBTU, HOBt) in a suitable solvent like dimethylformamide (DMF).

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is used for elution.

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is the gold standard for quantifying the degranulation activity of mastoparans. It measures the release of the granular enzyme β-hexosaminidase from a mast cell line, such as RBL-2H3 (rat basophilic leukemia).[14]

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured in Minimum Essential Medium (MEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight to allow adherence.[14]

-

Washing: Prior to stimulation, cells are washed twice with a physiological buffer (e.g., Tyrode's buffer) to remove media components.[14]

-

Stimulation: Cells are incubated with varying concentrations of this compound (prepared in the same buffer) at 37°C for 30-60 minutes. A negative control (buffer only) and a positive control for 100% lysis (e.g., 1% Triton X-100) are included.[14]

-

Supernatant Collection: The plate is centrifuged at a low speed (e.g., 400 x g) to pellet the cells, and the supernatant containing the released enzyme is carefully collected.[14]

-

Enzyme Assay: A sample of the supernatant is transferred to a new plate and mixed with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. The reaction is incubated at 37°C.

-

Measurement: The reaction is stopped with a high pH stop buffer, and the absorbance of the product (p-nitrophenol) is measured at 405 nm.[14]

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to the positive (100% lysis) control.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including mast cell degranulation, antimicrobial effects, and hemolytic activity. Its potency is often compared to other mastoparans and standard compounds.

Mast Cell Degranulation and Hemolytic Activity

This compound is a potent inducer of mast cell degranulation.[3] However, this activity is often coupled with cytotoxicity, particularly the lysis of red blood cells (hemolysis), which is a key consideration for any therapeutic development.

| Peptide | Mast Cell Degranulation (EC₅₀) | Hemolytic Activity (EC₅₀) | Target Cells | Reference |

| This compound | Moderate Activity | 30.2 ± 1.3 µM | Human RBCs | [3][15] |

| Mastoparan (from P. lewisii) | ~1-10 µM (Varies) | 123.6 ± 15.3 µM | Human RBCs | [15][16] |

Note: EC₅₀ values can vary significantly based on the specific cell line (e.g., RBL-2H3, P815) and assay conditions used.[10]

Antimicrobial Activity

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][4] This action is primarily due to its ability to disrupt the bacterial cell membrane.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32-64 | [4] |

| Staphylococcus xylosus | 2 | [4] |

| Escherichia coli | 8 | [4] |

| Citrobacter koseri | 4 | [4] |

| Klebsiella pneumoniae | 48 | [4] |

| Pseudomonas aeruginosa | 128 | [4] |

Cytotoxicity Against Cancer Cells

Research has also explored the potential of mastoparans as anti-cancer agents due to their membranolytic properties.[8][17]

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| Jurkat | ~8-9.2 | Leukemia | [8][17] |

| Myeloma Cells | ~11 | Myeloma | [8][17] |

| Breast Cancer Cells | ~20-24 | Breast Cancer | [8][17] |

| A549 | 34.3 ± 1.6 µg/mL | Lung Cancer | [18] |

Conclusion and Future Directions

This compound stands as a classic example of a venom-derived, membrane-active peptide. Its well-defined mechanism of directly activating G proteins has made it an invaluable tool for studying cellular signaling pathways. While its inherent cytotoxicity, particularly its hemolytic activity, poses a significant barrier to its direct therapeutic use, it remains a subject of intense interest. Future research is focused on creating synthetic analogs of this compound that retain potent antimicrobial or anti-cancer activity while minimizing toxicity to mammalian cells, thereby harnessing its power for drug development.[5]

References

- 1. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Mast Cell Degranulating Peptide "Mastoparan" in the Venom of Vespula lewisii [jstage.jst.go.jp]

- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Mastoparan - Wikipedia [en.wikipedia.org]

- 6. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 8. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.sahmri.org.au [research.sahmri.org.au]

- 18. mdpi.com [mdpi.com]

Mastoparan-M: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide amide (INLKAIAALAKKLL-NH₂) from the venom of the hornet Vespa mandarinia, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the primary literature on this compound, focusing on its synthesis, mechanisms of action, and key biological effects including antimicrobial, immunomodulatory, and cytotoxic properties. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside visualizations of its signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Structure and Synthesis

This compound is a cationic, amphipathic peptide that adopts an α-helical conformation in membrane-like environments.[2] This structural feature is crucial for its biological activity, facilitating its interaction with and disruption of cell membranes.

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂ | [3] |

| Molecular Formula | C₇₀H₁₃₁N₁₇O₁₃ | N/A |

| Molecular Weight | 1479.9 g/mol | N/A |

| Net Charge (pH 7) | +4 | Calculated |

| Isoelectric Point (pI) | 10.74 | Calculated |

Synthesis and Purification

This compound is chemically synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine (B6355638) in DMF. This exposes the free amine group for the coupling of the first amino acid.

-

Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence (Leu, Lys(Boc), Lys(Boc), Ala, Leu, Ala, Ala, Ile, Ala, Lys(Boc), Leu, Asn(Trt), Ile). Side-chain protecting groups (e.g., Boc for Lys, Trt for Asn) are used to prevent unwanted side reactions.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purity and identity of the synthesized this compound are confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and disrupt cell membranes and to modulate intracellular signaling pathways.

Antimicrobial Activity

This compound demonstrates potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32-64 | [1] |

| Staphylococcus xylosus | 2 | [1] |

| Streptococcus alactolyticus | 16 | [1] |

| Citrobacter koseri | 4 | [1] |

| Escherichia coli | 8 | [1] |

| Klebsiella pneumoniae | 48 | [1] |

| Pseudomonas aeruginosa | 128 | [1] |

| Salmonella choleraesuis | 32 | [1] |

| Salmonella typhimurium | 32 | [1] |

| Vibrio parahaemolyticus | 64 | [1] |

-

Bacterial Culture: Bacteria are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Peptide Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Immunomodulatory Effects

This compound is a potent modulator of the immune system, primarily through its ability to activate mast cells and macrophages.

This compound induces the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[5] This process is primarily mediated by the activation of G-proteins.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Stimulation: The cells are washed and then incubated with various concentrations of this compound in a buffered salt solution for 30-60 minutes at 37°C.

-

Supernatant Collection: The supernatant from each well is collected.

-

Enzyme Assay: The activity of the released β-hexosaminidase in the supernatant is measured using a colorimetric substrate. The percentage of degranulation is calculated relative to a positive control (e.g., Triton X-100) that induces complete cell lysis.

In macrophages, this compound stimulates the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] This activation is linked to the engagement of G-protein coupled signaling pathways that can influence Toll-like receptor (TLR) signaling.

Cytotoxic and Hemolytic Activity

This compound exhibits cytotoxic activity against various cancer cell lines. However, its therapeutic potential is limited by its hemolytic activity against red blood cells.

| Cell Type | IC₅₀ / EC₅₀ (µM) | Assay | Reference |

| Human Erythrocytes | >29.6 | Hemolysis | [6] |

| HT22 Neuronal Cells (24h) | 105.2 µg/mL | CCK8 | [3] |

| HT22 Neuronal Cells (48h) | 46.81 µg/mL | CCK8 | [3] |

| A549 Lung Cancer Cells | 34.3 ± 1.6 µg/mL | MTT | [7] |

-

Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.

-

Peptide Incubation: A suspension of RBCs is incubated with serial dilutions of this compound for 1 hour at 37°C.

-

Centrifugation: The samples are centrifuged to pellet intact RBCs.

-

Absorbance Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with Triton X-100) and a negative control (0% lysis with PBS).

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with cell membranes and the subsequent activation of intracellular signaling cascades.

G-Protein Activation Pathway

A primary mechanism of action for this compound is the direct activation of heterotrimeric G-proteins, particularly those of the Gαi and Gαq subtypes.[2] This activation is receptor-independent and leads to the stimulation of downstream effectors.

Macrophage Inflammatory Response Pathway

In macrophages, this compound can potentiate inflammatory responses, in part by modulating signaling pathways downstream of pattern recognition receptors like TLR4. This can lead to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.

Experimental Workflow for Biological Assays

The following diagram illustrates a typical workflow for the biological characterization of this compound.

Conclusion

This compound is a multifaceted peptide with significant potential in various biomedical applications. Its potent antimicrobial activity makes it a promising candidate for the development of new antibiotics, particularly in an era of increasing antibiotic resistance. Furthermore, its immunomodulatory properties offer avenues for exploring its use in inflammatory and cancerous conditions. However, the inherent cytotoxicity and hemolytic activity of this compound remain significant hurdles for its direct therapeutic application. Future research should focus on the rational design of this compound analogs with improved selectivity and reduced toxicity to mammalian cells, thereby unlocking the full therapeutic potential of this remarkable peptide. This technical guide provides a solid foundation of the existing knowledge on this compound, offering detailed protocols and a summary of its biological activities to aid in these future research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 6. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facilitation of phospholipase A2 activity by mastoparans, a new class of mast cell degranulating peptides from wasp venom - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastoparan-M: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia, is emerging as a promising candidate for therapeutic development. This document provides an in-depth technical overview of this compound, focusing on its multifaceted biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. We delve into its mechanisms of action, detailing its interaction with cellular membranes and key signaling pathways. This guide summarizes quantitative data from various studies, presents detailed experimental protocols for assessing its efficacy, and visualizes its molecular pathways to facilitate a deeper understanding and guide future research and development.

Introduction

This compound is a 14-amino acid peptide with the sequence INLKAIAALAKKLL-NH2.[1] Like other members of the mastoparan (B549812) family, it is characterized by its cationic and amphipathic α-helical structure, which is crucial for its biological activities.[1][2] These activities primarily stem from its ability to perturb cell membranes and interact with intracellular signaling components, notably G-proteins.[2][3] While initially recognized for its ability to induce mast cell degranulation, recent research has unveiled a broader spectrum of therapeutic possibilities for this compound and its analogs, including potent antimicrobial and anticancer effects with a favorable toxicity profile compared to other mastoparans.[1]

Therapeutic Potential and Mechanism of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. Its primary mechanisms of action involve direct interaction with cell membranes, leading to permeabilization and lysis, and modulation of intracellular signaling cascades.

Antimicrobial Activity

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1] An all-D enantiomer of this compound has been shown to be twice as potent as the natural L-form.[1] Its bactericidal effect is primarily attributed to its ability to disrupt the bacterial cell membrane.[4]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, myeloma, and breast cancer.[5] Its anticancer mechanism is multifaceted, involving both direct membranolytic action and the induction of apoptosis through the intrinsic mitochondrial pathway.[6][7] This pathway is characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[6]

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory and neuroprotective potential of this compound. It has been shown to alleviate neuronal death in animal models of cerebral ischemia by preventing neuroinflammation, oxidative stress, and apoptosis.[5] this compound can modulate inflammatory responses by inhibiting the activation of MAPKs/NF-κB signaling pathways and reducing the production of pro-inflammatory cytokines.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its analogs from various studies.

Table 1: Antimicrobial Activity of this compound and Analogs

| Organism | Mastoparan Variant | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Gram-positive bacteria | This compound | 2.5 - 10 | - | [1] |

| Gram-negative bacteria | This compound | 5 - 40 | - | [1] |

| Candida strains | This compound | 10 - 40 | - | [1] |

| Multi-drug resistant E. coli | Mastoparan-AF | 4 - 16 | - | [1] |

| S. xylosus | Mastoparan-AF | 1.5 - 3 | 1.5 - 3 | [1] |

| P. aeruginosa | Mastoparan-AF | 96 - 256 | 96 - 256 | [1] |

| MRSA USA300 | Mastoparan X | 32 | 64 | [9] |

Table 2: Anticancer Activity of this compound and Analogs

| Cell Line | Mastoparan Variant | IC50 | Reference |

| Leukemia cells | Mastoparan (amidated) | ~8-9.2 μM | [5] |

| Myeloma cells | Mastoparan (amidated) | ~11 μM | [5] |

| Breast cancer cells | Mastoparan (amidated) | ~20–24 μM | [5] |

| Jurkat (acute T cell leukemia) | Mastoparan-L | 77 µM | [1] |

| MCF-7 (breast cancer) | Mastoparan-L | 432 µM | [1] |

| A549 (lung cancer) | Mastoparan-FLV-NC | 18.6 ± 0.9 µg/mL | [10] |

| HT22 (hippocampal neuronal cells) | This compound | 105.2 µg/mL (24h) | [5] |

| HT22 (hippocampal neuronal cells) | This compound | 46.81 µg/mL (48h) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

Methodology:

-

Bacterial Culture: Resuscitate cryopreserved bacterial stocks in an appropriate broth medium (e.g., Trypticase Soy Broth) and culture overnight at 37°C with agitation. Dilute the overnight culture in fresh medium and incubate until the exponential growth phase is reached.

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-